molecular formula C12H14O2 B12890507 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone

1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone

Cat. No.: B12890507
M. Wt: 190.24 g/mol
InChI Key: NYLAVYDNWOFGHV-QYYVKADASA-N
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Description

1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol This compound is characterized by a unique bicyclic structure that includes a furan ring fused to a cyclooctane ring

Preparation Methods

The synthesis of 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a suitable cyclooctane derivative with a furan derivative in the presence of a catalyst . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with various biological targets to understand its mechanism of action.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases. Further research is needed to fully elucidate its medicinal properties.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its bicyclic structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-[(5Z,7E,9E)-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl]ethanone

InChI

InChI=1S/C12H14O2/c1-9(13)10-3-2-4-11-7-8-14-12(11)6-5-10/h2-3,5-6,11H,4,7-8H2,1H3/b3-2-,10-5+,12-6+

InChI Key

NYLAVYDNWOFGHV-QYYVKADASA-N

Isomeric SMILES

CC(=O)/C/1=C/C=C/2\C(CCO2)C/C=C1

Canonical SMILES

CC(=O)C1=CC=C2C(CCO2)CC=C1

Origin of Product

United States

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